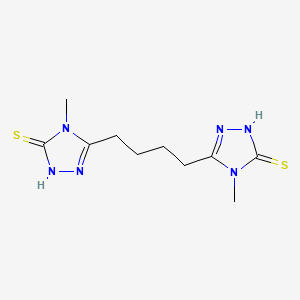![molecular formula C14H13NO4S2 B2417598 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 303793-09-1](/img/structure/B2417598.png)
3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that integrates elements of both aromatic and heterocyclic chemistry. Its molecular structure includes a thiazolidine ring fused with a propanoic acid moiety and substituted with a methoxyphenyl group, making it a molecule of interest in multiple fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid generally involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: Reacting a 3-methoxybenzaldehyde with cysteine under acidic conditions leads to the formation of the thiazolidine ring.
Functional group modification: Introducing propanoic acid moiety is achieved through subsequent reactions involving esterification and hydrolysis.
Industrial Production Methods
In industrial settings, the production methods are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and the use of high-throughput screening for catalyst optimization are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides and sulfones.
Reduction: The reduction of the carbonyl group within the thiazolidine ring can produce corresponding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at the aromatic methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used for reduction processes.
Substitution: Reagents like bromine, chlorine for halogenation, and strong nucleophiles like Grignard reagents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various halogenated and alkylated compounds.
科学研究应用
3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has significant applications in diverse fields such as:
Chemistry: Used as a building block for the synthesis of complex organic molecules and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, leveraging its unique structural features.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the propanoic acid moiety play crucial roles in binding and modulating the activity of these targets. Pathways involved include inhibition of microbial growth through enzyme disruption and modulation of cellular processes through receptor binding.
相似化合物的比较
Unique Features
Structural Complexity: Combines aromatic, heterocyclic, and carboxylic acid functionalities.
Versatility: Engages in a wide range of chemical reactions.
Similar Compounds
3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
2-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
These compounds share the thiazolidine ring or aromatic substitution patterns but differ in specific functional groups and overall structural configuration, resulting in varied chemical and biological properties.
属性
IUPAC Name |
3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-10-4-2-3-9(7-10)8-11-13(18)15(14(20)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOQHZQAPZILK-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
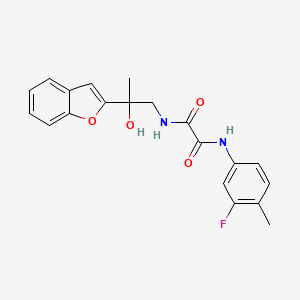
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
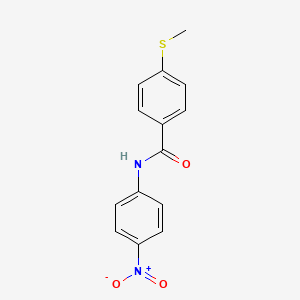
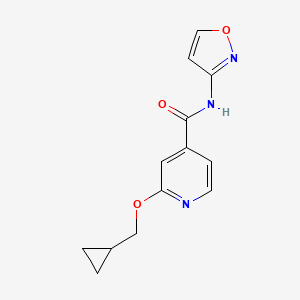
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)
![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
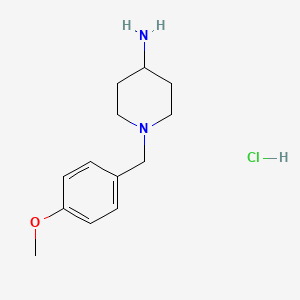
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
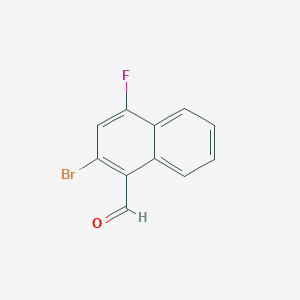

![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)
